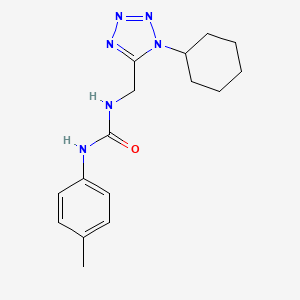

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, also known as CCTU, is a chemical compound that has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Formation of Oligomeric and Macrocyclic Ureas

One area of research involving urea compounds includes the formation of oligomeric and macrocyclic ureas. A study by Gube et al. (2012) focused on the conversion of urea derivatives with N,N'-carbonyldiimidazole at high temperatures, yielding cyclic trimers and tetramers. This demonstrates the potential of urea compounds in forming complex cyclic structures, which can be valuable in various chemical syntheses and applications (Gube et al., 2012).

Crystal Structure Analysis

The crystal structure analysis of compounds like azimsulfuron, a urea-based herbicide, reveals insights into the structural attributes of urea compounds. The study by Jeon et al. (2015) on azimsulfuron's crystal structure highlights the importance of understanding the molecular geometry and interactions in urea derivatives, which can be applied to similar compounds for diverse applications (Jeon et al., 2015).

Synthesis of Glycolurils and Analogues

Glycolurils, which are analogues to urea derivatives, have found applications across multiple fields, including pharmaceuticals and supramolecular chemistry. Kravchenko et al. (2018) reviewed various methods for synthesizing glycolurils and their analogues, indicating the versatility and significance of urea derivatives in chemical synthesis and application (Kravchenko et al., 2018).

Electrodeposition Studies

Urea compounds play a role in electrochemical applications as well. Liu et al. (2017) investigated the electrodeposition of lead from lead oxide using urea-based solutions. This research demonstrates the potential use of urea derivatives in electrochemical processes and materials science (Liu et al., 2017).

Rheology and Morphology of Hydrogels

Urea derivatives can also influence the physical properties of hydrogels. Lloyd and Steed (2011) explored how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels with varying rheology and morphology, indicating the role of urea compounds in material science, particularly in the development of hydrogels with specific properties (Lloyd & Steed, 2011).

Osmolyte Interactions in Organisms

Urea derivatives are also studied in the context of biological systems. Lin and Timasheff (1994) investigated the use of urea-methylamine mixtures as osmolytes in marine organisms, showing the biological relevance of urea derivatives in physiological processes (Lin & Timasheff, 1994).

Eigenschaften

IUPAC Name |

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O/c1-12-7-9-13(10-8-12)18-16(23)17-11-15-19-20-21-22(15)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H2,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUYMNRUZHXYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2457462.png)

![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2457464.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2457474.png)

![N~4~-(4-chlorobenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2457477.png)

![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)

![(2Z,NE)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2457482.png)